molecular formula C12H13FN2O2 B6578928 4-(4-fluorobenzoyl)-3-methylpiperazin-2-one CAS No. 1105699-61-3

4-(4-fluorobenzoyl)-3-methylpiperazin-2-one

Cat. No.: B6578928
CAS No.: 1105699-61-3
M. Wt: 236.24 g/mol
InChI Key: AQZWJFPJSVTKEQ-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives It features a fluorobenzoyl group attached to a piperazinone ring, which imparts unique chemical and physical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-3-methylpiperazin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of a fluorobenzene derivative with an appropriate acylating agent, such as 4-fluorobenzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction forms the 4-fluorobenzoyl intermediate.

    Cyclization: The intermediate undergoes cyclization with a suitable amine, such as 3-methylpiperazine, under controlled conditions to form the desired piperazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the molecule, potentially converting ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity and specificity, while the piperazinone ring may contribute to the overall stability and bioavailability of the compound. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoyl Chloride: A precursor used in the synthesis of various fluorinated compounds.

    4-Fluorobenzoic Acid: Another fluorinated derivative with applications in organic synthesis.

    4-(4-Fluorobenzyl)piperidine: A related piperidine derivative with different chemical properties and applications.

Uniqueness

4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one is unique due to its specific combination of a fluorobenzoyl group and a piperazinone ring. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for targeted research and development efforts.

Properties

IUPAC Name

4-(4-fluorobenzoyl)-3-methylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c1-8-11(16)14-6-7-15(8)12(17)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZWJFPJSVTKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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